

# Spectroscopic Analysis of 3-Ethyl-3-methyl-2-pentanol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethyl-3-methyl-2-pentanol

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This technical guide provides an in-depth analysis of the spectroscopic data for the tertiary alcohol, **3-Ethyl-3-methyl-2-pentanol**. The document outlines the interpretation of its mass spectrum and provides illustrative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data derived from a closely related structural analog. Detailed experimental protocols for acquiring such spectra are also presented, offering a comprehensive resource for the structural elucidation of similar compounds.

## Molecular Structure and Properties

- IUPAC Name: **3-Ethyl-3-methyl-2-pentanol**
- Molecular Formula:  $C_8H_{18}O$  [\[1\]](#)
- Molecular Weight: 130.23 g/mol [\[1\]](#)
- CAS Registry Number: 66576-22-5 [\[1\]](#)

## Spectroscopic Data Interpretation

The structural confirmation of **3-Ethyl-3-methyl-2-pentanol** relies on the combined interpretation of data from various spectroscopic techniques, primarily Mass Spectrometry,  $^1H$  NMR,  $^{13}C$  NMR, and Infrared Spectroscopy.

## Mass Spectrometry

The electron ionization (EI) mass spectrum of **3-Ethyl-3-methyl-2-pentanol** provides crucial information about its molecular weight and fragmentation pattern. The molecular ion peak ( $M^+$ ) is expected at  $m/z$  130, corresponding to the molecular weight of the compound. However, in the case of alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.

### Key Fragmentation Pathways:

- $\alpha$ -Cleavage: The bond between the carbon bearing the hydroxyl group (C2) and the adjacent tertiary carbon (C3) is susceptible to cleavage. This would result in the loss of an ethyl radical ( $\bullet\text{CH}_2\text{CH}_3$ , 29 u) or a methyl radical ( $\bullet\text{CH}_3$ , 15 u) from the C3 position, or the cleavage of the C2-C1 bond.
- Dehydration: Loss of a water molecule ( $\text{H}_2\text{O}$ , 18 u) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.

Table 1: Mass Spectrometry Data for **3-Ethyl-3-methyl-2-pentanol**[\[1\]](#)

$m/z$	Relative Intensity (%)	Putative Fragment Assignment
101	99	$[\text{M} - \text{C}_2\text{H}_5]^+$
87	60	$[\text{M} - \text{C}_3\text{H}_7]^+$
73	100	$[\text{C}_4\text{H}_9\text{O}]^+$ ( $\alpha$ -cleavage)
59	75	$[\text{C}_3\text{H}_7\text{O}]^+$ ( $\alpha$ -cleavage)
45	80	$[\text{C}_2\text{H}_5\text{O}]^+$
43	95	$[\text{C}_3\text{H}_7]^+$
29	50	$[\text{C}_2\text{H}_5]^+$

Note: The mass spectrum for **3-Ethyl-3-methyl-2-pentanol** is available in the NIST WebBook.

[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for **3-Ethyl-3-methyl-2-pentanol** are not readily available in the public domain. The following data and interpretation are based on the known spectra of the closely related structural isomer, 3-methyl-2-pentanol, and predicted chemical shifts. The spectral features of **3-Ethyl-3-methyl-2-pentanol** are expected to be analogous.

The  $^1\text{H}$  NMR spectrum of **3-Ethyl-3-methyl-2-pentanol** is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the overall molecular structure.

Table 2: Predicted  $^1\text{H}$  NMR Data for **3-Ethyl-3-methyl-2-pentanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.7	Doublet	1H	CH-OH (C2-H)
~1.6	Multiplet	2H	-CH <sub>2</sub> - (Ethyl group at C3)
~1.5	Multiplet	2H	-CH <sub>2</sub> - (Ethyl group at C3)
~1.2	Doublet	3H	-CH <sub>3</sub> (at C2)
~1.1	Singlet	3H	-CH <sub>3</sub> (at C3)
~0.9	Triplet	3H	-CH <sub>3</sub> (Ethyl group at C3)
~0.8	Triplet	3H	-CH <sub>3</sub> (Ethyl group at C3)
Variable	Singlet (broad)	1H	-OH

The  $^{13}\text{C}$  NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 3: Predicted  $^{13}\text{C}$  NMR Data for **3-Ethyl-3-methyl-2-pentanol**

Chemical Shift (ppm)	Carbon Assignment
~75	C2 (CH-OH)
~45	C3 (quaternary)
~30	-CH <sub>2</sub> - (Ethyl groups)
~20	-CH <sub>3</sub> (at C2)
~18	-CH <sub>3</sub> (at C3)
~8	-CH <sub>3</sub> (Ethyl groups)

## Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for **3-Ethyl-3-methyl-2-pentanol** is not readily available. The data presented is based on the typical characteristic absorption frequencies for tertiary alcohols and data from its isomer, 3-ethyl-2-methyl-3-pentanol.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the high-wavenumber region, corresponding to the O-H stretching vibration. The C-O stretching vibration is also a key diagnostic peak.

Table 4: Characteristic IR Absorption Bands for **3-Ethyl-3-methyl-2-pentanol** (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~3400	Strong, Broad	O-H Stretch
2960-2870	Strong	C-H Stretch (alkane)
~1380	Medium	C-H Bend (methyl/ethyl)
~1150	Strong	C-O Stretch (tertiary alcohol)

## Experimental Protocols

### NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or acetone- $\text{d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- For  $^1\text{H}$  NMR, tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

#### $^1\text{H}$ NMR Acquisition:

- The sample is placed in the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse sequence is typically used for  $^1\text{H}$  NMR.
- Key parameters to set include the pulse width (typically  $90^\circ$ ), relaxation delay (e.g., 1-5 seconds), number of scans (depending on sample concentration), and spectral width.

#### $^{13}\text{C}$ NMR Acquisition:

- A proton-decoupled sequence is commonly used to simplify the spectrum to singlets for each unique carbon.
- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required compared to  $^1\text{H}$  NMR.
- A longer relaxation delay may be necessary for quaternary carbons.

## FT-IR Spectroscopy

#### Sample Preparation (Liquid Film):

- Place a drop of the neat liquid alcohol onto one salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top, and gently press to form a thin liquid film.
- Mount the plates in the spectrometer's sample holder.

#### Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the sample in the beam path and record the sample spectrum.
- The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Ionization)

### Sample Introduction:

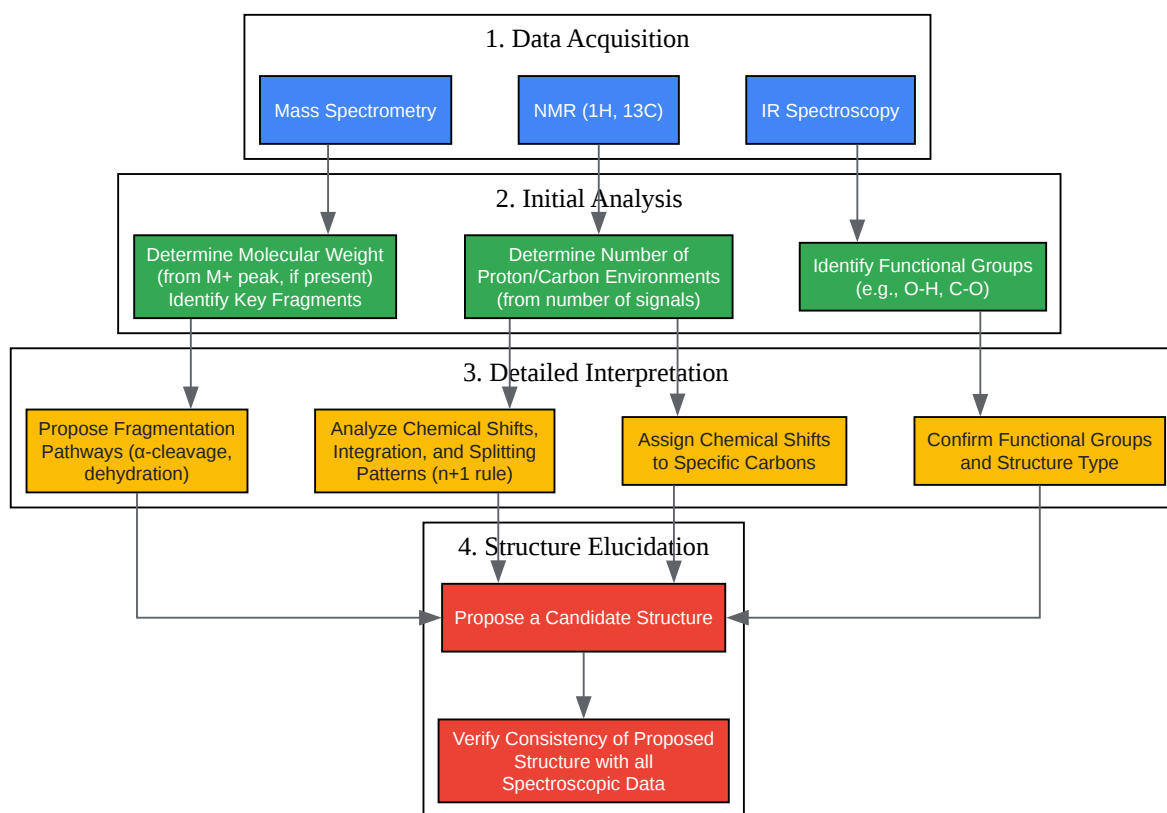
- For a volatile liquid like **3-Ethyl-3-methyl-2-pentanol**, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.
- The sample is vaporized in the ion source.

### Ionization and Analysis:

- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

## Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to elucidate the structure of an unknown compound, using **3-Ethyl-3-methyl-2-pentanol** as an example.



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Caption: Workflow for Spectroscopic Data Interpretation.

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## References

- 1. 3-Ethyl-3-methyl-2-pentanol [webbook.nist.gov]
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